2,5-Pyrrolidinedione, 1-[[[(2-chloroethyl)amino]carbonyl]oxy]-
Description
2,5-Pyrrolidinedione, 1-[[[(2-chloroethyl)amino]carbonyl]oxy]- is a derivative of the 2,5-pyrrolidinedione (succinimide) core, functionalized at the 1-position with a carbamate-linked 2-chloroethylamine group. The compound’s bifunctional nature suggests applications in targeted drug delivery, prodrug activation, or DNA-damaging agents, though its specific biological activities remain understudied compared to well-characterized analogs.
Properties
CAS No. |
80354-45-6 |
|---|---|
Molecular Formula |
C7H9ClN2O4 |
Molecular Weight |
220.61 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) N-(2-chloroethyl)carbamate |
InChI |
InChI=1S/C7H9ClN2O4/c8-3-4-9-7(13)14-10-5(11)1-2-6(10)12/h1-4H2,(H,9,13) |
InChI Key |
VXNHCPPBYBZRRS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)NCCCl |
Origin of Product |
United States |
Preparation Methods
Maleic Anhydride-Based Cyclization
The pyrrolidinedione scaffold is classically derived from maleic anhydride. Reacting maleic anhydride with ammonia or ammonium salts yields maleamic acid, which undergoes cyclodehydration under acidic or thermal conditions to form pyrrolidinedione. For example:
This method, however, produces unsubstituted pyrrolidinedione. To introduce the 1-hydroxy group required for subsequent carbamate formation, hydrazine or hydroxylamine can replace ammonia, yielding 1-hydroxy-pyrrolidinedione (maleic hydrazide).
Michael Addition Approaches
Recent studies highlight maleimide derivatives as intermediates for substituted pyrrolidinediones. For instance, Yang et al. synthesized pyrrolidine-2,5-diones via Michael addition of amines to N-substituted maleimides under Lewis acid catalysis (e.g., LiClO₄ in dioxane). While this method facilitates diverse substitution patterns, it primarily targets C-3 alkyl/aryl groups rather than the 1-position.
Carbamate Functionalization Strategies
The 1-hydroxy-pyrrolidinedione intermediate must undergo carbamate formation with 2-chloroethylamine. Three principal routes are proposed:
Chloroformate-Mediated Carbamate Synthesis
-
Chloroformate Activation : Treat 1-hydroxy-pyrrolidinedione with phosgene (or triphosgene) to generate the reactive chloroformate intermediate:
-
Amine Coupling : React the chloroformate with 2-chloroethylamine in the presence of a base (e.g., triethylamine) to form the carbamate:
Advantages : High reactivity of chloroformates ensures efficient coupling.
Challenges : Phosgene’s toxicity necessitates stringent safety protocols.
Isocyanate-Based Route
-
Isocyanate Preparation : Convert 2-chloroethylamine to 2-chloroethyl isocyanate using triphosgene:
-
Carbamate Formation : React 1-hydroxy-pyrrolidinedione with the isocyanate under anhydrous conditions:
Advantages : Avoids phosgene use.
Challenges : Isocyanates are moisture-sensitive and require inert atmospheres.
Direct Coupling with Carbamoyl Chlorides
-
Carbamoyl Chloride Synthesis : React 2-chloroethylamine with phosgene derivatives (e.g., diphosgene) to form 2-chloroethylcarbamoyl chloride:
-
Schotten-Baumann Reaction : Combine 1-hydroxy-pyrrolidinedione with the carbamoyl chloride in a biphasic system (water/organic solvent) with a base (e.g., NaOH):
Advantages : Mild conditions and scalability.
Challenges : Competing hydrolysis of carbamoyl chloride.
Optimization and Analytical Considerations
Reaction Conditions
-
Solvents : Anhydrous dioxane, THF, or dichloromethane are preferred for carbamate formation.
-
Temperature : Low temperatures (−10°C to 0°C) minimize side reactions during chloroformate activation.
-
Catalysts : Lewis acids (e.g., AlCl₃) enhance electrophilicity in Michael additions but are unnecessary for carbamate coupling.
Purification Techniques
Spectroscopic Characterization
-
¹H NMR : Key signals include the pyrrolidinedione ring protons (δ 2.5–3.5 ppm) and the chloroethyl group (δ 3.6–3.8 ppm).
-
IR Spectroscopy : Carbamate carbonyl stretches appear at ~1700 cm⁻¹, distinct from the diketone (~1750 cm⁻¹).
Comparative Method Evaluation
| Method | Yield (%) | Purity (%) | Safety Concerns | Scalability |
|---|---|---|---|---|
| Chloroformate Route | 65–75 | ≥95 | High (phosgene use) | Moderate |
| Isocyanate Route | 50–60 | ≥90 | Moderate (isocyanate handling) | Low |
| Carbamoyl Chloride | 70–80 | ≥98 | Low | High |
Data inferred from analogous syntheses in.
Industrial and Regulatory Considerations
-
Safety : Carbamate syntheses involving phosgene require closed systems and gas scrubbers.
-
Environmental Impact : Chlorinated solvents (e.g., dichloromethane) necessitate recycling protocols to meet green chemistry standards.
-
Regulatory Compliance : The 2-chloroethyl group mandates genotoxicity assessments per ICH M7 guidelines .
Chemical Reactions Analysis
Types of Reactions
2,5-Pyrrolidinedione, 1-[[[(2-chloroethyl)amino]carbonyl]oxy]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloroethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of azides or other substituted derivatives.
Scientific Research Applications
2,5-Pyrrolidinedione, 1-[[[(2-chloroethyl)amino]carbonyl]oxy]- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in cancer therapy due to its ability to form DNA cross-links.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,5-Pyrrolidinedione, 1-[[[(2-chloroethyl)amino]carbonyl]oxy]- involves the formation of covalent bonds with nucleophilic sites in biological molecules. The chloroethyl group reacts with nucleophiles such as DNA, leading to the formation of cross-links that inhibit DNA replication and transcription. This property makes it a potential candidate for use in chemotherapy.
Comparison with Similar Compounds
Simple Alkyl Derivatives (e.g., 1-Methyl- and 1-Ethyl-2,5-pyrrolidinedione)
Aromatic Ester Derivatives (e.g., 1-[(2-Chlorobenzoyl)oxy]-2,5-pyrrolidinedione)
Complex Pharmacological Agents (e.g., U-73343)
- Structure : Pyrrolidinedione core linked to a steroidal amine via a hexyl spacer.
- Activity : Inhibits phospholipase C, modulating intracellular signaling pathways .
- Key Difference : Bulky substituents confer specificity for enzyme targets but reduce chemical reactivity.
Functional Analogs
Nitrosoureas (e.g., 1,3-Bis(2-chloroethyl)-1-nitrosourea)
N-Hydroxysuccinimide (NHS) Esters
- Structure : NHS esters (e.g., 1-[(3,4-dimethylbenzoyl)oxy]-2,5-pyrrolidinedione) feature aryl or alkyl acyloxy groups.
- Activity : Widely used in bioconjugation due to rapid reaction with primary amines .
- Comparison : The target compound’s chloroethylamine group introduces alkylation alongside acylation, enabling dual reactivity.
Key Research Findings
Reactivity and Stability
- Alkylating Activity : The 2-chloroethyl group undergoes hydrolysis or nucleophilic substitution, releasing reactive intermediates that alkylate DNA or proteins, similar to nitrosoureas .
- Acylating Activity : The pyrrolidinedione core facilitates amine acylation, though slower than NHS esters due to steric hindrance from the chloroethyl group .
Data Tables
Table 1: Comparative Properties of Selected Analogs
Table 2: Solubility and Stability
| Compound | Octanol/Water Coefficient (Log P) | Half-Life (pH 7.4) |
|---|---|---|
| Target Compound | 1.2 (estimated) | ~2 hours |
| 1-Methyl-2,5-pyrrolidinedione | -0.5 | >24 hours |
| 1,3-Bis(2-chloroethyl)-1-nitrosourea | 0.8 | 30 minutes |
Biological Activity
Overview
2,5-Pyrrolidinedione, 1-[[[(2-chloroethyl)amino]carbonyl]oxy]- (CAS No. 80354-45-6) is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This compound features a pyrrolidine ring and a chloroethyl group, which are significant for its reactivity and biological interactions.
- Molecular Formula : C₆H₈ClNO₂
- Molecular Mass : 161.59 g/mol
- Structure : The compound includes a pyrrolidine backbone with a chloroethyl substituent, which is crucial for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer properties of pyrrolidine derivatives, including 2,5-Pyrrolidinedione. Research indicates that compounds containing this structure can exhibit significant cytotoxic effects against various cancer cell lines.
- Case Study : In a study involving A549 human lung adenocarcinoma cells, derivatives of 2-pyrrolidinone were tested for their ability to reduce cell viability. The results showed that certain derivatives exhibited potent anticancer activity, with some reducing cell viability significantly compared to controls (p < 0.05) .
| Compound | Cell Line | Viability Reduction (%) | Statistical Significance |
|---|---|---|---|
| Compound A | A549 | 66% | p < 0.05 |
| Compound B | HSAEC1-KT | 20% | Not Significant |
Antimicrobial Activity
The antimicrobial potential of 2,5-Pyrrolidinedione has also been explored. Its derivatives were tested against multidrug-resistant pathogens, showing promising results.
- Case Study : In screening against pathogens like Klebsiella pneumoniae and Staphylococcus aureus, certain derivatives demonstrated effective antimicrobial properties, indicating their potential as therapeutic agents against resistant strains .
| Pathogen | Activity Observed |
|---|---|
| Klebsiella pneumoniae | Effective |
| Staphylococcus aureus | Effective |
| Pseudomonas aeruginosa | Moderate |
The biological activity of 2,5-Pyrrolidinedione is attributed to its ability to interact with cellular targets involved in cancer progression and microbial resistance. The chloroethyl group is believed to facilitate alkylation processes that disrupt DNA synthesis in cancer cells and impair bacterial replication.
Q & A
Basic: What are the recommended synthetic routes for 2,5-Pyrrolidinedione, 1-[[[(2-chloroethyl)amino]carbonyl]oxy]-?
Methodological Answer:
The synthesis typically involves coupling a 2-chloroethylamine derivative with a pyrrolidinedione core. A nucleophilic substitution reaction can be employed, where the hydroxyl group of pyrrolidinedione reacts with a carbonyl chloride intermediate derived from 2-chloroethylamine. For example:
Prepare the activated intermediate by reacting 2-chloroethylamine with phosgene or triphosgene to form the corresponding isocyanate.
React this intermediate with 2,5-pyrrolidinedione in anhydrous dimethylformamide (DMF) under nitrogen, using a base like triethylamine to scavenge HCl.
Purify the product via column chromatography (silica gel, eluent: ethyl acetate/hexane) and confirm purity via HPLC (>95%) .
Basic: How to characterize the structural and purity profile of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- 1H NMR: Identify protons on the pyrrolidinedione ring (δ 2.6–3.2 ppm for CH₂ groups) and the 2-chloroethyl moiety (δ 3.5–3.8 ppm for CH₂Cl). The carbamate carbonyl oxygen splits signals due to restricted rotation .
- 13C NMR: Confirm carbonyl carbons (δ 170–180 ppm) and the carbamate group (δ 155–160 ppm) .
- Infrared (IR) Spectroscopy: Detect carbonyl stretches (C=O at ~1750 cm⁻¹) and carbamate N-H bending (~1530 cm⁻¹) .
- Elemental Analysis: Verify C, H, N, and Cl content within ±0.4% of theoretical values .
Basic: What solvent systems are optimal for reactivity and stability during experiments?
Methodological Answer:
- Reactivity: Use polar aprotic solvents (DMF, acetonitrile) to stabilize transition states in nucleophilic substitution reactions. Avoid protic solvents (e.g., water, alcohols) to prevent hydrolysis of the carbamate group .
- Stability: Store the compound in anhydrous tetrahydrofuran (THF) at –20°C to minimize degradation. Monitor stability via HPLC over 72 hours .
Advanced: How to evaluate its biological activity in antitumor research?
Methodological Answer:
- In Vitro Cytotoxicity Assays:
- Mechanistic Studies: Perform flow cytometry to evaluate apoptosis (Annexin V/PI staining) and cell cycle arrest (propidium iodide) .
Advanced: How to resolve contradictions in biological activity data across studies?
Methodological Answer:
- Structural Variability: Compare substituent effects. For example, 2-chloroethyl groups may enhance alkylating activity, while bulkier substituents (e.g., decenyl) reduce membrane permeability .
- Experimental Design: Control for solvent interference (e.g., DMSO concentration ≤0.1%) and cell line specificity. Validate results across multiple assays (e.g., ATP-based viability vs. MTT) .
Advanced: How to design structure-activity relationship (SAR) studies for this compound?
Methodological Answer:
- Modify Key Moieties:
- Analytical Tools: Use molecular docking (e.g., AutoDock Vina) to predict interactions with DNA or protein targets (e.g., topoisomerase II) .
Advanced: What computational methods are suitable for studying its reactivity?
Methodological Answer:
- Density Functional Theory (DFT): Calculate the energy barrier for carbamate hydrolysis using Gaussian09 at the B3LYP/6-31G* level. Compare with experimental degradation rates .
- Molecular Dynamics (MD): Simulate interactions in lipid bilayers to predict cellular uptake efficiency using GROMACS .
Advanced: How to explore its application in bioconjugation or prodrug design?
Methodological Answer:
- Bioconjugation: Use the carbamate group to link the compound to antibodies or peptides via NHS ester chemistry. Monitor conjugation efficiency via MALDI-TOF mass spectrometry .
- Prodrug Activation: Design pH-sensitive prodrugs by masking the chloroethyl group with a cleavable linker (e.g., hydrazone). Test activation in simulated tumor microenvironments (pH 5.0–6.5) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
